![molecular formula C9H15BrO B3197042 2-(Bromomethyl)-1-oxaspiro[4.4]nonane CAS No. 100238-92-4](/img/structure/B3197042.png)

2-(Bromomethyl)-1-oxaspiro[4.4]nonane

Overview

Description

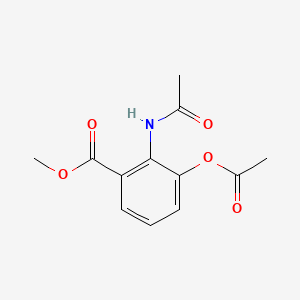

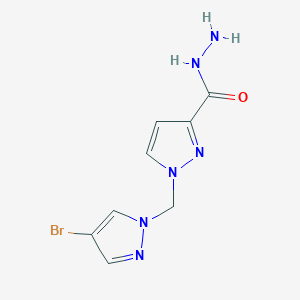

2-(Bromomethyl)-1-oxaspiro[4.4]nonane is a chemical compound with the molecular weight of 221.09 . It is a derivative of spiro compounds, which are a class of organic compounds featuring a unique structural motif consisting of two or more rings connected through a single atom .

Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-1-oxaspiro[4.4]nonane can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. The InChI code for this compound is 1S/C8H13BrO2/c9-5-7-1-2-8(11-7)3-4-10-6-8/h7H,1-6H2 .Chemical Reactions Analysis

The chemical reactions involving 2-(Bromomethyl)-1-oxaspiro[4.4]nonane could include substitution and elimination reactions . The bromomethyl group is a good leaving group, making it susceptible to nucleophilic attack. The compound could also undergo elimination reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-1-oxaspiro[4.4]nonane would depend on its molecular structure. These properties could include its boiling point, melting point, solubility in various solvents, and reactivity with other chemical species .Scientific Research Applications

Synthesis of cis,cis-Spiro[4.4]nonane-1,6-diol

The compound “2-(Bromomethyl)-1-oxaspiro[4.4]nonane” is used in the synthesis of (+/-)-cis,cis-Spiro[4.4]nonane-1,6-diol . This process is efficient and has been documented in scientific research .

Asymmetric Catalysis

Derivatives of bicyclo[3.3.1]nonane, which can be synthesized from “2-(Bromomethyl)-1-oxaspiro[4.4]nonane”, are attractive to researchers for use in asymmetric catalysis . Asymmetric catalysis is a process that can produce chiral molecules, which are essential in many pharmaceuticals and natural products .

Anticancer Research

Bicyclo[3.3.1]nonane derivatives are also being researched for their potential as anticancer entities . The unique structure of these compounds allows them to interact with biological systems in ways that can inhibit the growth of cancer cells .

Ion Receptors

These derivatives have successful applications as ion receptors . Ion receptors are molecules that can bind and transport ions across cell membranes, playing a crucial role in biological processes .

Metallocycles

Metallocycles are another application of bicyclo[3.3.1]nonane derivatives . These are cyclic compounds containing a metal atom, and they have applications in areas like catalysis, materials science, and medicinal chemistry .

Molecular Tweezers

Lastly, these derivatives are used in the creation of molecular tweezers . These are host molecules that can hold guest molecules between their two arms, allowing for the study of intermolecular forces and chemical reactions .

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on 2-(Bromomethyl)-1-oxaspiro[4.4]nonane could include exploring its potential applications in various fields such as organic synthesis, medicinal chemistry, or materials science. Further studies could also investigate its reactivity under different conditions or with different reactants .

properties

IUPAC Name |

2-(bromomethyl)-1-oxaspiro[4.4]nonane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO/c10-7-8-3-6-9(11-8)4-1-2-5-9/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXVTGSQNLKFAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(O2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B3196984.png)

![5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3197017.png)

![tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B3197034.png)

![tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B3197035.png)

![4-[(3-Butenyl)sulfonyl]phenylboronic acid](/img/structure/B3197065.png)